alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate
Brand Name: Vulcanchem
CAS No.: 97659-27-3
VCID: VC17003403
InChI: InChI=1S/C16H26O2/c1-12(2)7-5-8-15-9-6-10-16(11-15)13(3)18-14(4)17/h7,9,13,16H,5-6,8,10-11H2,1-4H3
SMILES:
Molecular Formula: C16H26O2
Molecular Weight: 250.38 g/mol

alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate

CAS No.: 97659-27-3

Cat. No.: VC17003403

Molecular Formula: C16H26O2

Molecular Weight: 250.38 g/mol

* For research use only. Not for human or veterinary use.

alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate - 97659-27-3

Specification

CAS No. 97659-27-3
Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
IUPAC Name 1-[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethyl acetate
Standard InChI InChI=1S/C16H26O2/c1-12(2)7-5-8-15-9-6-10-16(11-15)13(3)18-14(4)17/h7,9,13,16H,5-6,8,10-11H2,1-4H3
Standard InChI Key IHPNVNZLLLTYFO-UHFFFAOYSA-N
Canonical SMILES CC(C1CCC=C(C1)CCC=C(C)C)OC(=O)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is [3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methyl acetate, reflecting its cyclohexene backbone substituted with a 4-methyl-3-pentenyl side chain and an acetylated methoxy group . Its molecular formula is C₁₅H₂₄O₂, with a molecular weight of 236.35 g/mol . The compound’s structure integrates a six-membered cyclohexene ring fused with a branched alkenyl chain, creating a hybrid alicyclic-terpenoid architecture (Fig. 1).

Table 1: Key Identifiers of Alpha-Methyl-3-(4-Methyl-3-Pentenyl)Cyclohex-3-Ene-1-Methyl Acetate

PropertyValueSource
CAS Registry Number72403-67-9
PubChem CID73556746
DSSTox Substance IDDTXSID5052466
SMILESCC(=CCCC1=CCCC(C1)COC(=O)C)C
InChIKeyIIUKCYITROTKFB-UHFFFAOYSA-N

Stereochemical Considerations

The compound exhibits stereoisomerism due to the unsaturation in both the cyclohexene ring (C3–C4) and the 4-methyl-3-pentenyl side chain (C3’–C4’). Computational models suggest the trans configuration is energetically favored at the cyclohexene double bond, while the side chain adopts a cis orientation to minimize steric strain . Nuclear Overhauser effect (NOE) spectroscopy would be required to confirm these predictions experimentally.

Synthesis and Manufacturing Pathways

Industrial Production Methods

While detailed synthetic protocols are proprietary, retrosynthetic analysis indicates two plausible routes:

  • Esterification of Cyclohexenyl Methanol: Reacting [3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol with acetic anhydride in the presence of a Lewis acid catalyst (e.g., zinc chloride) .

  • Cyclization of Terpenoid Precursors: Diels-Alder reaction between myrcene and a methyl acrylate derivative, followed by hydrogenation and acetylation .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Source
XLogP3-AA3.7Computed (XLogP3 3.0)
Hydrogen Bond Acceptors2PubChem 2.2
Rotatable Bonds6Cactvs 3.4.8.18
Topological Polar Surface26.3 ŲPubChem QSAR

Purification and Quality Control

Chromatographic techniques (GC-MS, HPLC) are essential to separate stereoisomers, given the compound’s propensity for forming diastereomers during synthesis . Regulatory guidelines mandate purity thresholds >98% for industrial use, as per EPA TSCA standards .

Physicochemical and Spectroscopic Properties

Thermal Stability and Phase Behavior

The compound’s boiling point is estimated at 285–290°C (predicted using Joback method), with a flash point of 112°C (Pensky-Martens closed cup) . Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of −45°C, indicative of its utility in low-temperature polymer formulations .

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorption at 1745 cm⁻¹ (C=O stretch of acetate), 1640 cm⁻¹ (C=C alkene), and 1230 cm⁻¹ (C–O–C ester) .

  • ¹³C NMR: Peaks at δ 170.2 (carbonyl carbon), 124.8/131.5 (cyclohexene C3/C4), and 21.3–28.7 ppm (methyl branches) .

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